Samarium(III) sulfate

Description

Academic Significance and Research Trajectory of Samarium(III) Sulfate (B86663)

The academic importance of samarium(III) sulfate is rooted in its role in the broader study of lanthanide chemistry. The discovery of samarium itself in 1879 by Paul-Émile Lecoq de Boisbaudran from the mineral samarskite marked a key step in the characterization of the rare earth elements. rudmet.ruwikipedia.org Subsequently, the synthesis and characterization of its various salts, including the sulfate, became crucial for understanding the fundamental properties of these elements.

Early research trajectories focused on the basic chemical and physical properties of this compound and its hydrates. This included studies on its solubility, which is notably high in water, and its thermal decomposition. ontosight.aisolubilityofthings.com Research has shown that upon heating, the octahydrate loses its water molecules, and at higher temperatures, it decomposes, eventually forming samarium oxysulfate (Sm₂O₂SO₄) and finally samarium(III) oxide (Sm₂O₃). researchgate.netresearchgate.netnih.gov

A significant area of academic inquiry has been the crystallography of this compound hydrates. The precise arrangement of atoms in these compounds influences their physical properties. For instance, the crystal structure of samarium sulfate pentahydrate, Sm₂(SO₄)₃(H₂O)₅, has been determined to be monoclinic. researchgate.net Similarly, studies have investigated the structure of related compounds like samarium hydrogensulfate-sulfates, providing insights into the coordination environment of the samarium(III) ion. d-nb.info These structural studies are fundamental to understanding the compound's magnetic and spectroscopic behavior. d-nb.info

The mechanoluminescence of this compound crystals has also been a subject of research. researchgate.net It has been observed that ultrasonic treatment can induce luminescence, with the spectrum showing emissions characteristic of the Sm³⁺ ion. researchgate.net This phenomenon is attributed to the excitation of the ion by electroluminescence generated during the mechanical action on the crystals. researchgate.net

Table 1: Physical and Chemical Properties of this compound Octahydrate

| Property | Value |

|---|---|

| Chemical Formula | Sm₂(SO₄)₃·8H₂O |

| Molar Mass | 733.03 g/mol chemicalbook.com |

| Appearance | Pale yellow crystalline powder heegermaterials.com |

| Density | 2.93 g/cm³ heegermaterials.com |

| Melting Point | Decomposes at 450°C (loses water) heegermaterials.com |

| Solubility | Soluble in water ontosight.aisolubilityofthings.com |

Overview of Current Research Frontiers in this compound Chemistry

Modern research on this compound has expanded from fundamental characterization to a variety of applications, positioning it as a versatile compound in several advanced fields.

Catalysis: this compound is actively investigated for its catalytic properties in organic synthesis. ontosight.aichemimpex.com Like other lanthanide compounds, its ability to act as a Lewis acid allows it to catalyze various chemical reactions, potentially improving reaction rates and yields. ontosight.ai This is particularly valuable in the synthesis of complex organic molecules.

Materials Science Precursor: A major frontier of current research is the use of this compound as a precursor for the synthesis of other samarium-based materials. heegermaterials.comchemimpex.com Its high solubility in water makes it an excellent starting material for producing high-purity samarium compounds. heegermaterials.comamericanelements.com For example, it is used in the hydrothermal synthesis of samarium hydroxide (B78521) (Sm(OH)₃) nanostructures, which can then be converted to samarium(III) oxide (Sm₂O₃) nanostructures by heating. researchgate.net These nanomaterials are being explored for applications in high-k dielectrics, sensors, and catalysts. researchgate.net It also serves as a precursor for samarium oxysulfate and samarium-based phosphors used in lighting and displays. researchgate.netchemimpex.com

Specialized Applications: Research also extends into more specialized areas. This compound is used in the formulation of specialty glasses and ceramics to impart unique optical properties. chemimpex.com Furthermore, its solutions are utilized in various research applications, including optical and laser technologies. americanelements.com The compound's role as a dopant in solid-state lasers is another area of interest. heegermaterials.com The investigation into its mechanoluminescent properties continues, particularly exploring the effects of different mechanical stimuli, like ultrasound, on its light-emitting capabilities. researchgate.net

Table 2: Selected Research Applications of this compound

| Research Area | Application | Research Focus |

|---|---|---|

| Catalysis | Lewis acid catalyst | Enhancing rates and yields in organic reactions. ontosight.aichemimpex.com |

| Materials Science | Precursor | Synthesis of Sm₂O₃ and Sm(OH)₃ nanostructures, phosphors, and high-purity samarium compounds. heegermaterials.comchemimpex.comresearchgate.net |

| Optics & Photonics | Dopant/Component | Incorporation into specialty glasses, ceramics, and solid-state lasers for specific optical properties. heegermaterials.comchemimpex.com |

| Luminescence | Mechanoluminescent material | Study of light emission under mechanical stress, such as ultrasound. researchgate.net |

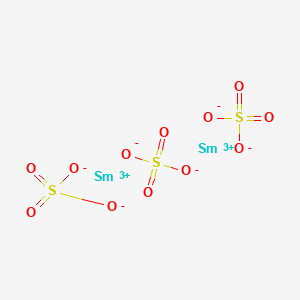

Structure

2D Structure

Properties

IUPAC Name |

samarium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSITDBROURTQX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890713 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13692-98-3 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Samarium Iii Sulfate and Its Derivatives

Solution-Phase Synthesis Routes for Hydrated Samarium(III) Sulfate (B86663)

The most common hydrated form of samarium(III) sulfate is this compound octahydrate, Sm₂(SO₄)₃·8H₂O. This compound is typically synthesized through a straightforward acid-base reaction in an aqueous solution.

A primary method involves the reaction of samarium oxide (Sm₂O₃) with sulfuric acid (H₂SO₄). heegermaterials.com The samarium oxide is dissolved in sulfuric acid, leading to the formation of hydrated samarium sulfate upon crystallization. The resulting product is a pale yellow crystalline powder. heegermaterials.com Samarium metal can also be readily dissolved in dilute sulfuric acid to produce solutions containing hydrated Sm(III) ions, which exist as [Sm(OH₂)₉]³⁺ complexes. wikipedia.org

The solubility of this compound is temperature-dependent. Studies have investigated its solubility in both water and sulfuric acid solutions at elevated temperatures, which is crucial for controlling crystallization processes. scribd.com The hydrated nature of samarium sulfate is a significant aspect, with research indicating that preparing the anhydrous form is challenging due to its strong tendency for hydration. researchgate.net Thermal analysis of this compound octahydrate (Sm₂(SO₄)₃·8.11H₂O) has detailed the dehydration and subsequent decomposition steps. researchgate.net Another study reported the crystal structure of samarium sulfate pentahydrate, Sm₂(SO₄)₃(H₂O)₅, which was synthesized under solvothermal conditions. researchgate.net

| Reactants | Product | Description | Reference |

| Samarium oxide (Sm₂O₃), Sulfuric acid (H₂SO₄) | This compound octahydrate (Sm₂(SO₄)₃·8H₂O) | Reaction in aqueous solution followed by crystallization. | heegermaterials.com |

| Samarium metal (Sm), Sulfuric acid (H₂SO₄) | Hydrated Sm(III) ions ([Sm(OH₂)₉]³⁺) | Dissolution of the metal in dilute acid. | wikipedia.org |

Solid-State Synthesis and High-Temperature Preparation of Samarium Oxysulfates

Samarium oxysulfate (Sm₂O₂SO₄) is a key derivative prepared through high-temperature solid-state reactions. A prominent method is the controlled oxidation of samarium oxysulfide (Sm₂O₂S). nih.govresearchgate.net This process has been studied over a temperature range of 500–1000 °C. nih.govnih.gov

The synthesis involves heating samarium oxysulfide powder in air. Differential thermal analysis (DTA) shows the oxidation process begins around 550 °C and concludes by 775 °C. nih.gov To obtain a pure Sm₂O₂SO₄ phase, isothermal oxidation is carried out at specific temperatures and durations. For instance, oxidizing samarium oxysulfide at 900 °C for 10 hours yields a sample suitable for detailed structural analysis. nih.govresearchgate.net The pure Sm₂O₂SO₄ phase can be reliably synthesized at temperatures of 700 °C and above. mdpi.com

The resulting samarium oxysulfate crystallizes in the monoclinic symmetry class with the space group C2/c. nih.govresearchgate.netnih.govsigmaaldrich.com The structural and thermal properties of Sm₂O₂SO₄ make it a material of interest for applications such as phosphors and for the chemical storage of oxygen. nih.gov

| Precursor | Product | Synthesis Conditions | Key Findings | Reference |

| Samarium oxysulfide (Sm₂O₂S) | Samarium oxysulfate (Sm₂O₂SO₄) | Oxidation in air at 500–1000 °C. | Process begins at 550 °C; pure phase obtained at ≥700 °C. | nih.govmdpi.com |

| Samarium oxysulfide (Sm₂O₂S) | Samarium oxysulfate (Sm₂O₂SO₄) | Isothermal oxidation at 900 °C for 10 hours. | Yields crystalline monoclinic Sm₂O₂SO₄ (space group C2/c). | nih.govresearchgate.net |

Hydrothermal and Solvothermal Synthesis of Organic-Templated Samarium(III) Sulfates

Hydrothermal and solvothermal methods offer pathways to novel this compound structures by incorporating organic molecules as templates or structure-directing agents (SDAs). These techniques have been used to synthesize a variety of organically templated samarium sulfates with unique crystal structures and properties. rsc.org

Research has demonstrated the solvothermal synthesis of four different organic amine-templated samarium sulfates using reactants like samarium nitrate (B79036) or samarium chloride, sulfuric acid, and various organic amines (e.g., dimethylamine (B145610), ethylenediamine) in a mixed solvent system. rsc.org The choice of organic template and reaction conditions influences the final structure, leading to one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks. rsc.org

For example, the following compounds have been synthesized solvothermally:

[(CH₃)₂NH₂]₉[Sm₅(SO₄)₁₂] : A 3D porous structure. rsc.org

[NH₃(CH₂)₂NH₃]₄[Sm₂(SO₄)₇] : A 2D corrugated layered structure. rsc.org

[H₃O]₂[(CH₃)₂NH₂][Sm(SO₄)₃] : A 1D anionic chain structure. rsc.org

[(CH₃)₂NH₂]₃[Sm(SO₄)₃] : A novel 1D sulfate structure. rsc.org

These compounds exhibit interesting luminescent properties, with one showing strong orange light emission, suggesting potential for use in fluorescent materials. rsc.org

| Compound Formula | Dimensionality | Synthesis Method | Organic Template | Reference |

| [(CH₃)₂NH₂]₉[Sm₅(SO₄)₁₂] | 3D | Solvothermal | Dimethylamine | rsc.org |

| [NH₃(CH₂)₂NH₃]₄[Sm₂(SO₄)₇] | 2D | Solvothermal | Ethylenediamine | rsc.org |

| [H₃O]₂[(CH₃)₂NH₂][Sm(SO₄)₃] | 1D | Solvothermal | Dimethylamine | rsc.org |

| [(CH₃)₂NH₂]₃[Sm(SO₄)₃] | 1D | Solvothermal | Dimethylamine | rsc.org |

Fabrication of Samarium-Doped Materials utilizing Sulfate Precursors

This compound and other sulfate compounds serve as effective precursors for doping samarium into various host materials to impart specific optical or electronic properties. The use of a sulfate precursor can influence the synthesis process and the final characteristics of the doped material.

For instance, in the hydrothermal synthesis of samarium-doped vanadium dioxide (VO₂) thin films, vanadyl sulfate (VOSO₄) is used as the vanadium precursor. acs.org A samarium ion solution, prepared from samarium nitrate hexahydrate, is mixed with the vanadyl sulfate solution before the hydrothermal reaction. This process allows for the successful incorporation of Sm³⁺ ions into the VO₂ lattice, modulating its thermochromic properties for applications like smart windows. acs.org

In another example, samarium-doped calcium sulfate (CaSO₄) thin films have been fabricated using a spray pyrolysis technique. researchgate.net While the specific samarium precursor is not always detailed as a sulfate, the host material itself is a sulfate. These studies focus on exploring the luminescence properties imparted by the samarium doping. researchgate.net The use of sulfate precursors is common in various synthesis methods, including sol-gel and solid-state reactions, to create samarium-doped phosphors and other functional materials. ijstr.orgrroij.com

| Doped Material | Precursors Mentioned | Synthesis Method | Application | Reference |

| Samarium-doped Vanadium Dioxide (Sm-VO₂) | Vanadyl sulfate (VOSO₄), Samarium nitrate hexahydrate | Hydrothermal | Thermochromic smart windows | acs.org |

| Samarium-doped Calcium Sulfate (CaSO₄:Sm) | Calcium sulfate (host) | Spray Pyrolysis | Luminescent materials | researchgate.net |

| Samarium-doped Nickel Oxide (NiO:Sm) | Nickel nitrate hexahydrate, Samarium nitrate hexahydrate | Sol-gel | Semiconductor applications | ijstr.org |

Structural Characterization and Crystallography of Samarium Iii Sulfate Compounds

Structural Diversity of Organic-Templated Samarium(III) Sulfates

Three-Dimensional (3D) Frameworks and Porous Materials

The integration of samarium(III) sulfate (B86663) into three-dimensional (3D) frameworks has led to the development of novel materials with intricate architectures and potential for porosity. These structures are often synthesized under solvothermal conditions, frequently incorporating organic molecules that act as templates or co-ligands, guiding the assembly of the samarium and sulfate ions into extended networks.

One notable example is an organic amine-templated samarium sulfate, [(CH₃)₂NH₂]₉[Sm₅(SO₄)₁₂]. rsc.org This compound, synthesized through a solvothermal method, exhibits a three-dimensional porous structure. The framework is characterized by the presence of intersecting, extra-large 20-membered ring channels, which are formed by the linkage of samarium ions and sulfate tetrahedra. rsc.org The protonated dimethylamine (B145610) cations occupy the voids within this inorganic framework. The structure of this compound was determined by single-crystal X-ray diffraction, confirming its complex 3D architecture. rsc.org

Another approach to constructing 3D frameworks involves the use of both inorganic sulfate and organic carboxylate linkers. A lanthanide coordination polymer, [Sm₂(suc)₂(SO₄)(H₂O)₂]n (where suc = succinate (B1194679) dianion), demonstrates this strategy. nih.gov This material features a 3D architecture built from two crystallographically independent samarium(III) ions. Each samarium ion is coordinated by oxygen atoms from the succinate ligands, sulfate anions, and water molecules, resulting in a distorted capped square antiprismatic geometry. nih.gov The sulfate anions act as crucial linkers, connecting the samarium-succinate units to form the extended three-dimensional network.

The crystallographic details for these 3D samarium(III) sulfate-containing compounds are summarized in the tables below.

Crystallographic Data for Selected 3D this compound Compounds

Compound 1: [(CH₃)₂NH₂]₉[Sm₅(SO₄)₁₂] rsc.org

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|

Compound 2: [Sm₂(suc)₂(SO₄)(H₂O)₂]n nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|

Specific unit cell parameters for these compounds were not detailed in the provided search results.

Vibrational Spectroscopy of Sulfate Ligands in Samarium(III) Complexes

Vibrational spectroscopy is instrumental in elucidating the coordination environment of the sulfate (SO₄²⁻) ligands around the samarium(III) ion. The sulfate ion, which has a tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). When the sulfate ion coordinates to a metal cation like Sm³⁺, its symmetry is lowered, which can cause shifts in the vibrational frequencies and the appearance of bands that are inactive in the ideal tetrahedral symmetry.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to its molecular vibrations. For a free sulfate ion with Td symmetry, only the ν₃ and ν₄ modes are infrared active. However, upon complexation with samarium(III), the reduction in symmetry can cause the ν₁ and ν₂ modes to become IR active and the degenerate ν₃ and ν₄ modes to split into multiple components. arizona.edu

Studies on various sulfate minerals show that the positions of these vibrational bands are sensitive to the local molecular environment. osu.edu For instance, the strong ν₃ antisymmetric stretching vibration typically appears in the 1100-1200 cm⁻¹ region, while the ν₄ bending motion is found around 613 cm⁻¹. researchgate.net The symmetric stretching mode (ν₁), which is IR-inactive in the free ion, may appear as a weak absorption around 980-990 cm⁻¹ in sulfate complexes due to the lowered symmetry. arizona.eduresearchgate.net In this compound, the interaction between the Sm³⁺ cation and the sulfate ligands leads to distinct spectral features that provide insight into the coordination mode of the sulfate groups.

Table 1: Typical Infrared Vibrational Modes of the Sulfate Ion

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Activity in Free Ion (Td) |

|---|---|---|---|

| ν₁ (A₁) | Symmetric Stretch | 980 - 1000 | IR Inactive, Raman Active |

| ν₂ (E) | Symmetric Bend | 450 - 480 | IR Inactive, Raman Active |

| ν₃ (F₂) | Antisymmetric Stretch | 1100 - 1200 | IR Active, Raman Active |

| ν₄ (F₂) | Antisymmetric Bend | 610 - 640 | IR Active, Raman Active |

Note: The activity and positions of these bands can change significantly upon coordination to a metal ion.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. For a free sulfate ion, all four fundamental modes (ν₁, ν₂, ν₃, and ν₄) are Raman active. The symmetric stretching mode (ν₁) typically produces a very strong and sharp peak, making it particularly useful for identifying sulfate species. geologyscience.ru

In aqueous solutions containing hydrated samarium(III) ions, a polarized Raman band corresponding to the breathing mode of the [Sm(H₂O)₉]³⁺ aqua ion has been observed at approximately 363 cm⁻¹. When sulfate ions are present and form complexes with the samarium ion, changes in the Raman spectra of both the sulfate vibrational modes and the metal-ligand modes are expected. The ν₁ band of the SO₄²⁻ ion is highly sensitive to cation complexation. princeton.edu The splitting of degenerate modes and shifts in peak positions in the Raman spectrum of this compound can indicate the nature of the coordination, such as whether the sulfate acts as a monodentate, bidentate, or bridging ligand. Systematic studies on hydrated magnesium sulfates have shown clear shifts in the prominent ν₁ mode with changes in hydration state, a principle that also applies to lanthanide sulfates. geologyscience.ruresearchgate.net

Luminescence Spectroscopy of Samarium(III) Ion

The luminescence of samarium(III) is characterized by its sharp, narrow emission bands, a long-lived excited state, and a large Stokes shift, originating from 'forbidden' 4f-4f electronic transitions. chemrxiv.orgchemrxiv.orgresearchgate.net The 4f electrons are well-shielded from the ligand environment, resulting in emission spectra that are relatively insensitive to the host matrix but can still provide information on the local symmetry around the Sm³⁺ ion. researchgate.net

The photoluminescence of samarium(III) compounds involves the absorption of light (excitation) to populate higher energy levels, followed by non-radiative decay to an emitting state, from which light is emitted to return to lower energy levels. The excitation spectrum shows which wavelengths of light are most efficiently absorbed to produce luminescence, while the emission spectrum shows the wavelengths of light emitted.

For Sm³⁺ ions, excitation typically occurs by absorption into high-energy 4f levels. The subsequent emission originates primarily from the ⁴G₅/₂ excited state. researchgate.netresearchgate.net The emission spectrum of this compound, like other Sm³⁺ compounds, is dominated by several distinct peaks in the orange-red region of the visible spectrum. mdpi.comresearchgate.net The most intense emissions correspond to transitions from the ⁴G₅/₂ level to the ⁶Hⱼ manifolds. researchgate.net The luminescence lifetime of the ⁴G₅/₂ state is an important parameter, with reported values often in the millisecond range, although this can be affected by concentration quenching and interactions between Sm³⁺ ions. mdpi.com

Table 2: Dominant Photoluminescence Features of Samarium(III) Ion

| Feature | Description | Typical Wavelength Region |

|---|---|---|

| Excitation | Absorption of photons to populate excited states | UV to visible range |

| Emission | Radiative decay from the ⁴G₅/₂ state | 550 - 750 nm (Orange-Red) |

The characteristic emission of the Sm³⁺ ion is due to electronic transitions from the ⁴G₅/₂ excited state to the lower-lying ⁶Hⱼ (where J = 5/2, 7/2, 9/2, 11/2) energy levels. researchgate.net The exact position of these emission peaks can vary slightly depending on the host material. chemrxiv.orgresearchgate.net

The key transitions observed in the emission spectrum are:

⁴G₅/₂ → ⁶H₅/₂: Typically observed around 560-570 nm.

⁴G₅/₂ → ⁶H₇/₂: Often found around 595-610 nm, this is a prominent orange emission.

⁴G₅/₂ → ⁶H₉/₂: This is usually the most intense transition, appearing as a strong reddish-orange emission around 640-650 nm. researchgate.net

⁴G₅/₂ → ⁶H₁₁/₂: A weaker transition observed in the near-infrared region around 705-715 nm. researchgate.net

The relative intensities of these transitions are sensitive to the local symmetry of the Sm³⁺ ion. The ⁴G₅/₂ → ⁶H₉/₂ transition is known to be an electric dipole (ED) transition, and its high intensity relative to magnetic dipole (MD) transitions (like ⁴G₅/₂ → ⁶H₅/₂) indicates that the Sm³⁺ ion occupies a site without a center of inversion. researchgate.net

Table 3: Principal Electronic Transitions in Sm³⁺ Luminescence

| Transition | Approximate Wavelength (nm) | Region | Relative Intensity |

|---|---|---|---|

| ⁴G₅/₂ → ⁶H₅/₂ | 565 | Green-Orange | Moderate |

| ⁴G₅/₂ → ⁶H₇/₂ | 600 | Orange | Strong |

| ⁴G₅/₂ → ⁶H₉/₂ | 645 | Reddish-Orange | Very Strong |

Mechanoluminescence Phenomena in this compound Crystals

Mechanoluminescence (ML) is the emission of light resulting from a mechanical action on a solid, such as grinding, crushing, or rubbing. wikipedia.orgmdpi.com This phenomenon, also known as triboluminescence or fractoluminescence when associated with crystal fracture, is not fully understood but is often linked to the generation and recombination of charges on newly created surfaces. wikipedia.org

This compound crystals have been identified as mechanoluminescent. semanticscholar.org Research has shown that when crystals of this compound are subjected to mechanical stress, such as through the application of ultrasound, they emit light. semanticscholar.org The emitted light corresponds to the characteristic f-f luminescence of the Sm³⁺ ion, indicating that the mechanical energy is transferred to the samarium ions, causing their excitation. The process is believed to involve piezoelectric effects within the crystal structure, where mechanical stress creates electric fields that can excite the Sm³⁺ activators. The study of mechanoluminescence in lanthanide compounds is a growing field with potential applications in stress sensors and damage detection. researchgate.netmdpi.com

Spectroscopic Probing and Luminescent Properties of this compound

Catalytic Activity and Applications of Samarium Iii Sulfate and Its Derivatives

Samarium(III) Sulfate (B86663) as a Lewis Acid Catalyst in Organic Transformations

The catalytic activity of samarium(III) salts in homogeneous catalysis is primarily attributed to the Lewis acidic nature of the Sm³⁺ ion. researchgate.net While samarium(II) iodide (SmI₂) is a well-known single-electron transfer agent, Sm(III) species are prized for their ability to coordinate with and activate electrophiles, particularly carbonyl compounds and imines. mdpi.comresearchgate.net Although research specifically detailing samarium(III) sulfate is less common than for its triflate or halide counterparts, its behavior as a Lewis acid is expected to be similar. Samarium(III) triflate [Sm(OTf)₃], for instance, is recognized as a moisture-tolerant and reusable Lewis acid catalyst that is effective under mild conditions. researchgate.netorganic-chemistry.org

The Michael addition, a fundamental carbon-carbon bond-forming reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Lewis acids are often employed to activate the enone, making it more susceptible to nucleophilic attack. While studies specifically employing this compound in this role are not widely reported, the catalytic potential can be inferred from related samarium compounds. For example, metallic samarium has been shown to promote Michael-type addition reactions between aroyl chlorides and chalcones to synthesize 1,4-diketones in moderate to good yields under mild conditions. organic-chemistry.org More relevantly, the broader class of lanthanide triflates, including samarium(III) triflate, are known to catalyze various organic reactions efficiently. researchgate.net The sulfa-Michael addition, a variant of this reaction, has been shown to be effectively catalyzed by various organocatalysts, highlighting the importance of catalyst design in achieving high enantioselectivity and yields. pkusz.edu.cnorganic-chemistry.org Given the established Lewis acidity of Sm³⁺, it is plausible that this compound could serve as a viable catalyst for activating electrophiles in Michael addition reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. Lewis acid catalysts play a crucial role in MCRs by activating substrates and guiding the reaction pathway. Samarium(III) triflate has proven to be an effective and reusable catalyst for the synthesis of benzoxazoles and benzothiazoles from o-aminophenols or o-aminothiophenols and aldehydes in an aqueous medium. organic-chemistry.org This reaction proceeds with excellent yields (72–96%) under mild conditions. organic-chemistry.org The success of Sm(OTf)₃ in this context underscores the potential of other samarium(III) salts, including the sulfate, to facilitate similar complex organic transformations. researchgate.netorganic-chemistry.org The ability of the Sm³⁺ ion to tolerate aqueous media and be recycled makes it an attractive candidate for developing greener synthetic protocols. organic-chemistry.org

Role of Samarium(III) in Heterogeneous Catalysis

The incorporation of samarium into solid catalysts, particularly metal oxides, has led to significant advancements in heterogeneous catalysis, especially for environmental remediation. Samarium acts as a promoter, enhancing the catalyst's activity, stability, and resistance to poisoning.

Samarium-doped catalysts have shown exceptional performance in the abatement of harmful pollutants from exhaust gases.

NOx Reduction: The selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃) is a key technology for controlling NOx emissions. Iron oxide-based catalysts doped with samarium have demonstrated significantly improved NOx conversion rates compared to undoped iron oxide. aaqr.org An optimal doping ratio of samarium in an iron oxide matrix (Sm₀.₀₇₅Fe₀.₉₂₅) resulted in nearly 100% NOx conversion in the temperature range of 200–250°C. aaqr.org

Soot Oxidation: Diesel particulate filters often incorporate catalysts to lower the soot ignition temperature. Manganese-based oxides are effective for this purpose, and their performance can be further enhanced by doping with rare earth elements like samarium and cerium. mdpi.comresearchgate.net A co-modified Sm-Ce-MnOₓ catalyst exhibited the best soot oxidation activity, significantly lowering the temperature required for soot removal compared to the unmodified MnOₓ. mdpi.comresearchgate.netresearchgate.net

| Catalyst | Application | Key Findings | Reference |

| Sm-doped FeOₓ | NOx Reduction | Doping with Sm significantly improved NOx conversion. Sm₀.₀₇₅Fe₀.₉₂₅ achieved nearly 100% conversion at 200-250°C. | aaqr.org |

| Sm-Ce-MnOₓ | Soot Oxidation | Co-doping with Sm and Ce enhanced redox properties and soot oxidation activity. The T₁₀ (temperature for 10% conversion) was lowered to 306°C. | mdpi.comresearchgate.net |

The enhanced catalytic activity of samarium-doped materials is closely linked to their modified surface and structural properties.

Oxygen Vacancies: Doping ceria (CeO₂) with a trivalent cation like samarium (creating samarium-doped ceria, or SDC) increases the concentration of oxygen vacancies in the ceria lattice. mdpi.comresearchgate.net These vacancies are crucial active sites for many catalytic reactions, including oxidation processes, as they enhance oxygen mobility and storage capacity. mdpi.comrsc.org In the context of CO₂ reduction, the presence of exsolved iron nanoparticles on an SDC surface further reduces the energy required to form these vacancies, boosting catalytic performance. rsc.org

Redox Properties and Solid Solution Formation: In Sm-doped MnOₓ catalysts, the addition of samarium improves the redox properties, facilitating the oxidation of NO to NO₂, which is a more powerful oxidant for soot. mdpi.comresearchgate.net In Sm-doped iron oxides, the formation of an amorphous solid solution between the iron and samarium components is believed to be crucial for the catalyst's high activity at low temperatures. aaqr.org

Surface Acidity and Morphology: Samarium doping can modify the surface acidity of a catalyst. Doping fluorapatite (B74983) (FAp) with samarium enriches the Lewis acidic centers on the surface, creating more active sites for reactions like the synthesis of 1,2,4-triazoles. nih.gov Furthermore, doping can influence the microstructure and particle size of the catalyst, leading to a greater active surface area. researchgate.netmdpi.com

The reaction mechanism on these surfaces often involves the Mars-van Krevelen model, where lattice oxygen from the catalyst participates in the oxidation of the reactant (e.g., soot or CO), creating an oxygen vacancy. This vacancy is then replenished by gas-phase oxygen. The high density of oxygen vacancies and enhanced redox properties in samarium-doped catalysts facilitate this cycle.

This compound as a Precursor for Advanced Catalytic Materials

This compound, as a stable and water-soluble source of Sm³⁺ ions, is a suitable precursor for the synthesis of various advanced catalytic materials. Synthesis methods such as co-precipitation, sol-gel, and hydrothermal techniques are commonly used to prepare samarium-doped mixed metal oxides. mdpi.comscielo.org.za For instance, nickel/samarium-doped ceria (Ni/SDC) nanocatalysts have been synthesized using a microwave-assisted method where samarium(III) nitrate (B79036) hexahydrate was used as the precursor. mdpi.com this compound could similarly be used in aqueous solutions to introduce Sm³⁺ ions into the desired catalyst framework during precipitation or gel formation.

Furthermore, this compound itself can be a building block for novel structures. Under solvothermal conditions, this compound reacts with organic amines to form complex, templated structures with varying dimensionalities, from 1D chains to 3D porous frameworks. rsc.org While these specific materials were studied for their luminescent properties, the ability to create structured, porous materials containing catalytically active Sm³⁺ centers suggests a pathway to designing novel, shape-selective catalysts. The synthesis of samarium oxide nanoparticles, which are catalytically active in reactions like coumarin (B35378) formation, also relies on suitable samarium precursors. rsc.org

Advanced Materials Science Research Involving Samarium Iii Sulfate

Development of Samarium(III) Sulfate-Based Luminescent Materials and Phosphors

Samarium(III) ions are well-known for their characteristic reddish-orange luminescence, making them valuable activators in phosphor materials. When incorporated into a host crystal lattice, samarium ions can absorb energy and then emit it as visible light. Samarium(III) sulfate (B86663) is often used as a starting material to introduce Sm³⁺ ions into various host matrices.

Research in this area focuses on synthesizing novel phosphors with enhanced brightness, stability, and quantum efficiency. For instance, samarium-doped phosphors are being investigated for their potential use in white light-emitting diodes (WLEDs) and display devices. researchgate.net In one study, Ca₂KZn₂(VO₄)₃:Sm³⁺ phosphors were prepared via a solid-state reaction method. These phosphors exhibited intense emission bands around 567, 601, and 648 nm, which are characteristic of Sm³⁺ transitions. researchgate.net Similarly, Sr₆LuAl(BO₃)₆:Sm³⁺ red phosphors have been synthesized and shown to have excellent thermal stability, making them suitable for high-power WLED applications. mdpi.com

The luminescence of samarium-based materials is highly dependent on the host material and the concentration of the samarium dopant. For example, in LaOF phosphors doped with Sm³⁺, the luminescence intensity was found to be optimal at a doping concentration of 3.0 mol%. mater-rep.com The choice of the host lattice plays a crucial role in the energy transfer process and the ultimate emission characteristics of the phosphor. acs.org

Key Research Findings in Samarium(III)-Based Phosphors:

| Host Material | Synthesis Method | Excitation Wavelength (nm) | Key Emission Peaks (nm) | Potential Applications |

| Ca₂KZn₂(VO₄)₃ | Solid-state reaction | 331 | 567, 601, 648 | WLEDs, Display Devices researchgate.net |

| Sr₆LuAl(BO₃)₆ | High-temperature solid-phase | 404 | 599 | WLEDs mdpi.com |

| LaOF | Hydrothermal assisted solid-state | 405 | 567, 605, 651, 710 | Orange light emission mater-rep.com |

| La₂Hf₂O₇ | Not specified | Near-UV and X-ray | Not specified | Multifunctional phosphors acs.org |

Integration of this compound in Optical and Dielectric Devices

The unique optical properties of samarium compounds extend beyond luminescence to applications in other optical and dielectric devices. Samarium-doped glasses, for instance, are being explored for their potential in lasers and optical amplifiers. The incorporation of Sm³⁺ ions into glass matrices can alter their refractive index and absorption characteristics. researchgate.netripublication.com Research on fluoroborate glasses doped with Sm³⁺ has shown that these materials can be useful for reddish-orange luminescent photonic device applications. ripublication.com

In the realm of dielectric materials, the addition of samarium can modify the electrical properties of ceramics. A study on BaBi₂Nb₂O₉ Aurivillius ceramics demonstrated that samarium doping enhances their structural and functional properties, making them promising for high-temperature piezoelectric and dielectric applications. mdpi.com Low concentrations of Sm³⁺ were found to slightly increase the electrical permittivity, while higher concentrations led to a decrease. mdpi.com

Furthermore, the discovery of samarium nickelate (SmNiO₃) as a phase-transition optical material has opened up new possibilities for dynamic control of light over a broad wavelength range. sciencedaily.com This material can be electrically tuned between transparent and opaque states, suggesting potential applications in smart windows and infrared camouflage. sciencedaily.com

Synthesis of Nanoscale Samarium-Containing Materials from Sulfate Precursors

The use of this compound as a precursor is pivotal in the synthesis of nanoscale materials with controlled size and morphology. These nanomaterials often exhibit enhanced properties compared to their bulk counterparts due to their high surface-area-to-volume ratio and quantum confinement effects.

Various synthesis methods are employed to produce samarium-based nanomaterials from sulfate precursors. For example, hydrothermal methods have been used to synthesize samarium hydroxide (B78521) (Sm(OH)₃) nanocrystals with different morphologies, such as nanorods and discs. researchgate.net The morphology and magnetic properties of these nanocrystals were found to be influenced by the synthesis conditions. researchgate.net

Another approach involves the use of samarium precursors in the synthesis of metal-organic framework (MOF) nanoparticles. These materials have shown polychromatic photoluminescence, spanning from the UV to the near-infrared region, making them interesting for bio-tissue fluorescence imaging. nih.gov The synthesis of samarium-based nanoparticles is a rapidly advancing field with potential applications in catalysis, electronics, and medicine. researchgate.netmdpi.com

Examples of Nanoscale Samarium Materials and their Synthesis:

| Nanomaterial | Precursor Type | Synthesis Method | Key Features |

| Sm(OH)₃ Nanocrystals | Samarium salt (e.g., from sulfate) | Hydrothermal | Tunable morphology (rods, discs), weak ferromagnetism in disc-like samples researchgate.net |

| Sm-based MOF Nanoparticles | Samarium salt (e.g., from sulfate) | Solution method | Polychromatic photoluminescence nih.gov |

| Sm-doped Fe₃O₄ Nanoparticles | Samarium(III) nitrate (B79036) (can be derived from sulfate) | Cathodic electrodeposition | Catalytic effect in epoxy curing mdpi.com |

| Samarium Cobalt (SmCo) Nanoblades | Not specified | Polyol process | Ferromagnetic properties for high-performance magnets osti.gov |

Polymer Composites incorporating this compound Derivatives

Incorporating samarium compounds into polymer matrices can lead to the development of advanced composite materials with tailored properties. These composites can combine the processability and flexibility of polymers with the unique optical or magnetic properties of the samarium filler.

Research has explored the creation of polyurethane-samarium oxide composites. In one study, a one-shot synthesis method was used to create polyurethane foams containing samarium oxide. scielo.brrevistapolimeros.org.br The resulting composites showed increased thermal stability compared to the pure polyurethane foam. scielo.br Spectroscopic and X-ray diffraction analyses confirmed the successful formation of the composite material. scielo.br

Another area of interest is the synthesis of coordination polymers. A 3D coordination polymer of Sm(III) has been synthesized using both inorganic sulfate and organic succinate (B1194679) building blocks. nih.gov This demonstrates the versatility of this compound in creating complex, hybrid organic-inorganic structures with potential applications in various fields. The development of such polymer composites opens up avenues for new materials with applications in areas such as shielding, sensors, and luminescent coatings.

Separation Science and Environmental Remediation Using Samarium Iii Sulfate

Liquid-Liquid Extraction Methodologies for Samarium(III) Ions from Sulfate (B86663) Solutions

Liquid-liquid extraction, or solvent extraction, is a predominant technique for the separation of rare earth elements. The process involves transferring the samarium(III) ion from an aqueous sulfate solution to an immiscible organic phase containing a specific extractant.

One of the most extensively used extractants for Sm(III) is di(2-ethylhexyl) phosphoric acid (D2EHPA). crimsonpublishers.com Research has demonstrated that D2EHPA is an effective and stable extractant for recovering Sm(III) from aqueous solutions. crimsonpublishers.com The extraction process is typically rapid, with equilibrium being achieved in approximately 15 minutes. crimsonpublishers.com The efficiency of the extraction is highly dependent on the pH of the aqueous phase, with optimal results often observed around pH 5. crimsonpublishers.com Thermodynamic analyses have shown that the extraction of Sm(III) by D2EHPA is an exothermic and spontaneous process, indicating the formation of a stable complex between the samarium ion and the extractant. crimsonpublishers.com

While many studies focus on nitrate (B79036) or chloride media, the principles are extended to sulfate solutions, which are common in industrial leaching processes. The choice of the organic solvent (diluent) and the concentration of the extractant are critical parameters that are optimized to achieve high separation factors. For instance, in related rare earth extraction from sulfate media, kerosene (B1165875) is a commonly used diluent. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Extractant | Di(2-ethylhexyl) phosphoric acid (D2EHPA) | crimsonpublishers.com |

| Aqueous Medium | Sulfate Solution | researchgate.net |

| Optimal pH | ~5.05 | crimsonpublishers.com |

| Equilibrium Time | ~15 minutes | crimsonpublishers.com |

| Thermodynamics | Exothermic and Spontaneous | crimsonpublishers.com |

Adsorption Studies of Samarium(III) Ions on Functionalized Materials

Adsorption offers an alternative or complementary method to solvent extraction for concentrating and separating samarium(III) ions from sulfate solutions. This technique utilizes solid materials (adsorbents) that have been functionalized with specific chemical groups to selectively bind with metal ions.

Studies have explored the use of natural clinoptilolite-containing tuff for the absorption of samarium(III) ions from sulfate solutions, investigating the equilibrium and kinetics of the process. researchgate.net Other research has focused on developing novel composite adsorbents. For example, a mesoporous silica (B1680970) functionalized with ammonium (B1175870) (4-chloro-2-mercaptophenyl) carbamodithioate has been shown to have a high adsorption capacity for Sm(III). This high capacity is attributed to the strong coordination between Sm(III) and the soft donor nitrogen and sulfur atoms in the functional group.

The effectiveness of adsorption is significantly influenced by the pH of the solution. To avoid the precipitation of samarium hydroxide (B78521) at alkaline pH, studies are often conducted in acidic to neutral conditions, with an optimal pH around 5.0 being identified for selective Sm(III) separation and recovery. mdpi.com The process is often modeled using adsorption isotherms, such as the Langmuir model, which can describe monolayer coverage of the ions on the adsorbent surface.

| Adsorbent Type | Functional Group/Material | Key Findings | Reference |

|---|---|---|---|

| Natural Zeolite | Clinoptilolite-containing tuff | Effective for Sm(III) sorption from sulfate solutions. | researchgate.net |

| Functionalized Mesoporous Silica | Ammonium (4-chloro-2-mercaptophenyl) carbamodithioate | High kinetic performance and strong coordination with Sm(III). | |

| Functionalized Covalent Organic Framework (COF) | Sulfonic acid-functionalized melamine-based COF | Demonstrates high efficiency for heavy metal ion removal, indicating potential for REEs. | rsc.org |

| Functionalized Metal-Organic Framework (MOF) | Sulfonated MIL-101(Cr) | Sulfonation significantly increases adsorption capacity for cations. | rsc.org |

Investigations into Sulfate-Reducing Bacteria (SRB) in Rare Earth Element Contexts

In the realm of environmental remediation, particularly for waste streams containing both sulfate and dissolved metals, sulfate-reducing bacteria (SRB) present a sustainable and effective biotechnological tool. nih.gov These anaerobic microorganisms utilize sulfate as a terminal electron acceptor for their respiration, reducing it to hydrogen sulfide (B99878) (H₂S). taylorfrancis.com

The biogenically produced sulfide is the key agent for remediation. It readily reacts with dissolved metal cations to form highly insoluble metal sulfide precipitates. oclc.org This process effectively removes toxic metals from the water. nih.gov This principle is widely applied in the treatment of acid mine drainage, which is often rich in sulfates and various heavy metals. nih.govtaylorfrancis.com

While research has extensively focused on the precipitation of heavy metals like zinc, copper, and cadmium, the mechanism is applicable to rare earth elements. frontiersin.orgresearchgate.net In a solution of samarium(III) sulfate, SRB would reduce the sulfate ions (SO₄²⁻) to sulfide ions (S²⁻). These sulfide ions would then react with the samarium(III) ions (Sm³⁺) to precipitate samarium(III) sulfide (Sm₂S₃), a stable, insoluble compound. wikipedia.org This bioprecipitation process immobilizes the samarium, allowing for its separation and recovery from the liquid phase. frontiersin.orgnih.gov Studies on remediating rare earth mine soils have shown that inoculating with SRB significantly increases the abundance of functional microbes that promote the sulfur cycle and can lead to the removal of co-contaminating heavy metals like lead and zinc through sulfide precipitation. frontiersin.org

The general reactions mediated by SRB are:

Sulfate Reduction: Organic Matter + SO₄²⁻ → HS⁻ + HCO₃⁻ oclc.org

Metal Precipitation: 2 Sm³⁺ + 3 HS⁻ → Sm₂S₃(s) + 3 H⁺

This bioremediation strategy is considered cost-effective and generates a lower volume of sludge compared to conventional chemical precipitation methods. oclc.org

Biomedical Research Applications of Samarium Iii Sulfate Compounds

Precursor Chemistry for Samarium-153 (B1220927) Radiopharmaceuticals in Targeted Therapy

Samarium-153 (¹⁵³Sm) is a clinically significant radioisotope used in nuclear medicine for the palliative treatment of pain from bone metastases. radiopaedia.orgnih.gov The production of ¹⁵³Sm involves the neutron bombardment of isotopically enriched Samarium-152 oxide (¹⁵²Sm₂O₃) in a nuclear reactor. radiopaedia.orgnih.govresearchgate.net This process, known as neutron activation, follows the nuclear reaction ¹⁵²Sm(n,γ)¹⁵³Sm. nih.gov While samarium oxide is the common target material, samarium(III) sulfate (B86663) could serve as a water-soluble source of the Sm³⁺ ion for subsequent chemical processing.

Once produced, the radioactive ¹⁵³Sm³⁺ ions are chelated with a bone-seeking agent, typically ethylenediaminetetramethylene phosphonate (B1237965) (EDTMP). radiopaedia.orgwikipedia.org This forms the stable complex ¹⁵³Sm-lexidronam (¹⁵³Sm-EDTMP), a radiopharmaceutical that demonstrates a high affinity for skeletal tissue, concentrating in areas of increased bone turnover characteristic of metastatic lesions. wisc.eduresearchgate.net

The therapeutic efficacy of ¹⁵³Sm stems from its favorable decay properties. It has a physical half-life of 1.93 days (46.3 hours) and decays by emitting both medium-energy beta particles and gamma photons. radiopaedia.orgnih.govwikipedia.org The beta particles deliver a high, localized dose of radiation to the target cancer cells, providing pain relief, while the gamma photons (103.2 keV) allow for imaging and tracking of the radiopharmaceutical's biodistribution using a gamma camera. radiopaedia.orgnih.gov This dual-emission characteristic makes ¹⁵³Sm a valuable theranostic agent, enabling simultaneous therapy and diagnosis. nih.govsckcen.be

Table 1: Nuclear Properties of Samarium-153

| Property | Value | Reference |

|---|---|---|

| Half-life | 1.93 days (46.3 hours) | radiopaedia.orgnih.gov |

| Decay Mode | Beta (β⁻) and Gamma (γ) emission | radiopaedia.org |

| Beta Energy (Max) | 0.808 MeV | wikipedia.org |

| Gamma Energy | 103.2 keV | radiopaedia.org |

| Production Method | Neutron activation of ¹⁵²Sm | nih.govnih.gov |

Antibiofilm Efficacy of Samarium(III) Containing Materials

Bacterial adhesion and subsequent biofilm formation on the surface of medical devices are major causes of implant failure and healthcare-associated infections. mdpi.com Consequently, there is significant interest in developing coatings with intrinsic antimicrobial and antibiofilm properties. Materials containing samarium have demonstrated notable efficacy in this regard.

Samarium-doped hydroxyapatite (B223615) coatings have been shown to possess significant antibiofilm activity. mdpi.com These coatings can inhibit the formation of biofilms by pathogenic bacteria. nih.gov Similarly, samarium oxide (Sm₂O₃) nanoparticles have shown a high potential for inhibiting quorum sensing-dependent virulence factors and biofilm formation in multidrug-resistant Pseudomonas aeruginosa. nih.gov Studies have reported that sub-inhibitory concentrations of Sm₂O₃ nanoparticles significantly inhibited biofilm formation by 49-61%. nih.gov

The antimicrobial mechanism of samarium-containing materials may involve the release of Sm³⁺ ions, which can interact with bacterial cell components. These interactions can lead to the disruption of the bacterial cell wall, generation of reactive oxygen species (ROS), DNA damage, and ultimately, bacterial cell death. iau.ir Research on Sm₂O₃ nanoparticles has shown they can reduce the production of virulence factors like pyocyanin (B1662382) in P. aeruginosa, suggesting interference with the bacterial communication systems that regulate biofilm development. nih.goviau.ir

Table 3: Antibiofilm Activity of Samarium-Containing Materials

| Material | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Samarium-doped Hydroxyapatite (SmHAp) Coatings | Gram-positive and Gram-negative bacteria | Exhibited significant antibiofilm activity. | mdpi.com |

| Samarium Oxide (Sm₂O₃) Nanoparticles | Pseudomonas aeruginosa | Inhibited biofilm formation by 16-69%; decreased pyocyanin production by 29-58%. | iau.ir |

| Samarium Oxide (Sm₂O₃) Nanoparticles | Multidrug-resistant Pseudomonas aeruginosa | Significantly inhibited biofilm formation by 49-61% and reduced virulence factors. | nih.gov |

| Samarium/Gadolinium-substituted Hydroxyapatite Coating | Staphylococcus aureus, Escherichia coli | Showed antibacterial activity, with better sensitivity observed for S. aureus. | acs.org |

Theoretical and Computational Investigations of Samarium Iii Sulfate

Thermodynamic and Kinetic Modeling of Samarium(III) Sulfate (B86663) Formation and Decomposition

Computational modeling is crucial for understanding the energetics and reaction pathways governing the formation and decomposition of samarium(III) sulfate. These models provide quantitative data on the stability of the compound and the mechanisms by which it transforms.

Thermodynamic Properties: The heat of formation is a key thermodynamic quantity indicating the stability of a compound. For anhydrous this compound, the heat of formation has been experimentally measured and serves as a benchmark for computational models. Early thermochemical studies reported the heat of formation for Sm₂(SO₄)₃ to be approximately -928.5 ± 1.6 kcal/mole. osti.gov Thermodynamic functions for the solubility of its hydrated form have also been determined across a wide range of temperatures (25 to 350°C), showing a decrease in solubility at higher temperatures. osti.gov Theoretical models, often employing extended Debye-Hückel theory, have been used to analyze solubility data, suggesting that at elevated temperatures, the compound may behave as a 2-2 electrolyte, forming Sm₂(SO₄)₂²⁺ and SO₄²⁻ ions in solution. osti.govscribd.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Heat of Formation (anhydrous) | -928.5 ± 1.6 kcal/mole | Standard State | osti.gov |

| Heat of Hydration (sulfate) | -34.7 ± 1.0 kcal/mole | Standard State | osti.gov |

| Solubility of Octahydrate in Water | 0.033 m | 25°C | osti.gov |

| Solubility of Lower Hydrate in Water | 8 x 10⁻⁶ m | 350°C | osti.gov |

Kinetic Modeling of Decomposition: The thermal decomposition of this compound has been characterized as a multi-step process. researchgate.net Kinetic modeling, often based on data from thermogravimetric analysis (TGA), helps to elucidate the reaction mechanisms and determine kinetic parameters like activation energy. researchgate.netwjpmr.com In an atmospheric environment, the decomposition of rare earth sulfates, including this compound, typically proceeds through the formation of an intermediate oxysulfate (Sm₂O₂SO₄). researchgate.net This intermediate is then further decomposed at higher temperatures to yield the final product, samarium(III) oxide (Sm₂O₃). researchgate.netresearchgate.net

Dehydration: Sm₂(SO₄)₃·nH₂O → Sm₂(SO₄)₃ + nH₂O

Oxysulfate Formation: Sm₂(SO₄)₃ → Sm₂O₂SO₄ + 2SO₃ (or 2SO₂ + O₂)

Oxide Formation: Sm₂O₂SO₄ → Sm₂O₃ + SO₃ (or SO₂ + ½O₂)

Computational models can simulate these steps, calculating the energy barriers for each transformation and predicting decomposition temperatures, which generally align with experimental findings that decomposition initiates at lower temperatures under vacuum compared to atmospheric pressure.

Ligand Field Theory and Angular Overlap Model Analysis of Samarium(III) Electronic Structure

The electronic properties of this compound are dictated by the 4f⁵ electronic configuration of the Sm³⁺ ion. The interaction between the central samarium ion and the surrounding sulfate ligands is described by Ligand Field Theory (LFT) and the Angular Overlap Model (AOM), which are extensions of molecular orbital theory. purdue.eduwikipedia.orgbritannica.com

Ligand Field Theory (LFT): LFT provides a more comprehensive description of bonding in coordination compounds than older models by incorporating covalent interactions. wikipedia.orglibretexts.org In this compound, the sulfate ions act as ligands, creating an electric field (the ligand field) that perturbs the energy levels of the samarium ion's 4f orbitals. britannica.com Unlike d-orbitals in transition metals, the 4f orbitals of lanthanides are well-shielded by the outer 5s and 5p electrons. Consequently, the ligand field splitting is much smaller and acts as a perturbation on the strong spin-orbit coupling and inter-electronic repulsion within the f-shell. This results in a complex manifold of finely spaced energy levels (J-states), which are further split into sublevels by the ligand field.

For the Sm³⁺-O²⁻ interaction in an oxo-compound like the sulfate, the AOM parameters can be correlated with bond distances and angles. This allows for a semi-quantitative description of the electronic structure and helps interpret spectroscopic and magnetic data. researchgate.net

| Concept | Description in the Context of Sm³⁺ (4f⁵) |

|---|---|

| Electron Configuration | [Xe] 4f⁵. The partially filled f-shell gives rise to complex optical and magnetic properties. |

| Ligand Field Effect | The sulfate ligands create a weak electrostatic field that splits the J-multiplets of the Sm³⁺ ion into sublevels. |

| AOM Parameters | e_σ and e_π quantify the covalent contribution to the Sm-O bond, relating orbital energies to the geometry of the sulfate coordination. |

| Symmetry Independence (AOM) | Allows for the analysis of complex, low-symmetry coordination environments typical for lanthanide sulfates. researchgate.net |

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the relationship between the geometric structure of this compound and its electronic and physical properties. nih.gov

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a system based on its electron density. nih.govresearchgate.net For lanthanide compounds, standard DFT functionals often need to be augmented with corrections (like DFT+U) to properly account for the strong electron correlation in the localized 4f orbitals. Relativistic effects must also be considered due to the high atomic number of samarium. mdpi.com DFT calculations can accurately predict key parameters such as:

Geometric Structure: Bond lengths and angles for the Sm-O coordination sphere.

Electronic Properties: The distribution of electron density, molecular orbital energies, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap. wikipedia.orgirjweb.comwuxiapptec.com The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of the molecule. irjweb.comscience.gov

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to validate the computed structure.

Semiempirical Methods: For very large systems, fully ab initio or DFT calculations can be computationally expensive. Semiempirical methods (such as AM1, PM3, etc.) offer a faster alternative by simplifying the underlying quantum mechanical equations and using parameters derived from experimental data. uni-muenchen.descispace.com Specific parameter sets have been developed for lanthanides, including samarium, to enable the modeling of large complexes and materials. uni-muenchen.de

| Computational Method | Key Strengths for Sm₂(SO₄)₃ | Predicted Properties |

|---|---|---|

| DFT (e.g., B3LYP, PBE0) | Good balance of accuracy and computational cost for molecular complexes. nih.govmdpi.com | Optimized geometry, HOMO-LUMO gap, Mulliken charges, vibrational spectra. irjweb.com |

| DFT+U | Improved treatment of strongly correlated 4f electrons. | More accurate electronic structure and magnetic properties. |

| Semiempirical (e.g., Sparkle/PMx) | Computationally efficient for large systems and high-throughput screening. uni-muenchen.de | Ground-state geometries, heats of formation. |

| Ab initio (e.g., CASPT2) | High accuracy for electronic states, especially for open f-shell systems. mdpi.com | Excited state energies, detailed electronic structure. |

In Silico Studies for Materials Design and Catalytic Mechanisms

In silico (computational) studies are instrumental in accelerating the discovery and design of new materials and in elucidating complex reaction mechanisms at the atomic level.

Materials Design: Computational screening allows researchers to predict the properties of novel materials incorporating this compound before synthesis. rsc.org By systematically modifying the structure—for example, by doping with other elements or creating hybrid organic-inorganic frameworks—simulations can predict how these changes affect properties like thermal stability, electronic band structure, and optical response. nih.gov This rational design approach can guide the development of new phosphors, catalysts, or functional materials. For instance, DFT and molecular dynamics simulations can be used to assess surface stability and oxygen vacancy formation, which are critical for applications like solid oxide fuel cell electrodes. rsc.org

Catalytic Mechanisms: The Sm³⁺ ion is a hard Lewis acid, a property that can be exploited in catalysis. researchgate.netuchicago.edu Samarium compounds are known to catalyze various organic reactions, such as hydroboration of alkynes. rsc.org Computational chemistry is used to explore the mechanisms of these catalytic reactions. By modeling the interaction of reactants with the samarium center, researchers can:

Identify and characterize reaction intermediates and transition states.

Calculate activation energy barriers to determine the most likely reaction pathway.

Understand the role of the sulfate ligands in modulating the Lewis acidity and catalytic activity of the samarium ion. acs.org

For example, DFT calculations can model the coordination of a substrate to the Sm³⁺ center, the subsequent bond activation, and the final product release, providing a detailed picture of the catalytic cycle. researchgate.netacs.org This insight is invaluable for optimizing reaction conditions and designing more efficient samarium-based catalysts. acs.orgacs.orgnih.gov

Future Directions and Emerging Research Avenues for Samarium Iii Sulfate

Exploration of Novel Synthetic Pathways and Crystal Growth Techniques

The development of advanced materials hinges on the precise control of their composition and structure, which begins at the synthesis and crystallization stages. For samarium(III) sulfate (B86663), research is moving beyond traditional synthesis methods to explore more sophisticated and controlled pathways.

Novel Synthetic Pathways: Future research is increasingly focused on energy-efficient and environmentally benign synthetic routes.

Hydrothermal and Solvothermal Methods: These techniques are being explored for the synthesis of complex samarium(III) sulfate-based structures. For instance, the solvothermal synthesis of organic amine-templated samarium sulfates has yielded novel crystalline structures with unique dimensionalities, such as 3D porous frameworks and 1D anionic chains. researchgate.net These methods allow for the synthesis of materials that are inaccessible through conventional high-temperature solid-state reactions.

Microwave-Assisted Synthesis: This approach offers a rapid and efficient alternative to conventional heating methods, significantly reducing reaction times and improving energy efficiency in the production of samarium-containing complexes. mdpi.com

Advanced Crystal Growth Techniques: The ability to grow high-quality single crystals is crucial for fundamental studies and for applications in optics and electronics.

Flux Method: This high-temperature solution growth technique is being investigated for producing large, high-quality single crystals of this compound and its derivatives. wikipedia.orgyoutube.com The flux method is particularly suitable for materials with high melting points or for when slow, controlled cooling is necessary to achieve high crystalline perfection. youtube.com By carefully selecting the flux—a molten solvent—researchers can manipulate the crystallization process to obtain crystals with desired morphologies and properties. wikipedia.orgyoutube.com

A summary of emerging synthetic and crystal growth techniques is presented in the table below.

| Technique | Description | Key Advantages |

|---|---|---|

| Solvothermal Synthesis | Chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. | Control over crystal size and morphology, synthesis of novel metastable phases. |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat the reactants. | Rapid reaction rates, increased yields, and improved energy efficiency. |

| Flux Method | Dissolving the components in a molten salt (flux) and cooling slowly to allow crystallization. | Growth of large, high-quality single crystals, suitable for high-melting-point materials. |

Design of Multifunctional Materials with Tailored this compound Components

The future of materials science lies in the creation of multifunctional materials that can perform several tasks simultaneously. This compound is a key component in the design of such advanced materials due to the unique luminescent and electronic properties of the Sm³⁺ ion.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of research is the incorporation of this compound into coordination polymers and MOFs. These materials are constructed from metal ions or clusters linked by organic ligands.

By combining samarium(III) ions with both inorganic sulfate and organic linkers, novel three-dimensional coordination polymers have been synthesized. nih.gov The choice of the organic ligand can be tailored to create frameworks with specific topologies and functionalities.

Samarium-based MOFs are being designed as highly sensitive and selective fluorescent sensors. rsc.orgnanochemazone.caresearchgate.netnih.govnih.gov For example, a hydrostable samarium(III)-MOF has been developed for the detection of tryptophan, an essential amino acid, leveraging a "dual antenna effect" to enhance its sensing capabilities. rsc.org Another porphyrin-based samarium MOF has shown excellent performance in detecting antibiotics. nih.gov

Luminescent Materials: The characteristic orange-red emission of the Sm³⁺ ion makes it a valuable component in various luminescent materials.

Phosphors: this compound can be used as a precursor or dopant in the synthesis of phosphors for solid-state lighting and displays. Research is focused on optimizing the host lattice and co-dopants to enhance the quantum yield and thermal stability of the luminescence. mater-rep.comresearchgate.net

Doped Glasses: The incorporation of samarium ions into different glass matrices, such as tellurite (B1196480) and fluorescent glasses, is being explored for applications in lasers and optical devices. juniperpublishers.comsmart-elements.com The composition of the glass can be tailored to fine-tune the spectroscopic properties of the Sm³⁺ ions. juniperpublishers.com

The table below summarizes the design strategies for multifunctional materials incorporating this compound.

| Material Type | Tailored Component | Resulting Functionality |

|---|---|---|

| Coordination Polymers | Organic linkers and sulfate anions | Specific 3D architectures, tailored porosity. nih.gov |

| Metal-Organic Frameworks (MOFs) | Porphyrin-based or other functional organic ligands | Selective fluorescent sensing of biomolecules and pollutants. rsc.orgnih.gov |

| Phosphors | Host lattice material and co-dopants | Enhanced luminescence for solid-state lighting. mater-rep.comresearchgate.net |

| Doped Glasses | Glass matrix composition (e.g., tellurite, fluoroborate) | Tunable optical properties for lasers and photonic devices. juniperpublishers.com |

Advancements in Sustainable Catalytic Processes and Environmental Applications

The principles of green chemistry are driving the development of more sustainable catalytic processes and environmental remediation technologies. This compound and related compounds are showing significant promise in these areas.

Sustainable Catalysis: Samarium-based catalysts are being investigated for their efficiency and reusability in organic synthesis, offering a more environmentally friendly alternative to traditional catalysts.

While much of the research has focused on samarium(III) triflate, the principles can be extended to this compound. organic-chemistry.orgbanglajol.info These catalysts are effective in promoting various organic reactions under mild conditions, often in aqueous media, which reduces the need for volatile and toxic organic solvents. organic-chemistry.org

A key area of future research is the development of catalytic systems involving the Sm(III)/Sm(II) redox cycle. researchgate.net This would enable the use of samarium in a wider range of reductive catalytic reactions, minimizing waste and improving atom economy. researchgate.net

Environmental Applications: The unique properties of samarium-containing materials are being harnessed for environmental remediation.

Pollutant Degradation: Although direct research on this compound is emerging, related samarium-based materials have shown potential in the photocatalytic degradation of organic pollutants. The development of samarium-doped photocatalysts could lead to more efficient systems for water and air purification.

Corrosion Inhibition: Samarium salts have been investigated as effective corrosion inhibitors for various metals and alloys. This application is particularly relevant for protecting infrastructure and reducing the environmental impact of corrosion.

The following table highlights the advancements in sustainable applications of samarium compounds.

| Application Area | Research Focus | Potential Impact |

|---|---|---|

| Green Catalysis | Reusable samarium-based catalysts for organic synthesis in aqueous media. organic-chemistry.orgbanglajol.info | Reduction of hazardous waste and energy consumption in chemical manufacturing. mdpi.com |

| Redox Catalysis | Development of efficient Sm(III)/Sm(II) redox cycling systems. researchgate.net | Expansion of the scope of samarium catalysis to new synthetic transformations. researchgate.net |

| Environmental Remediation | Samarium-doped photocatalysts for the degradation of persistent organic pollutants. | Improved efficiency of water and air purification technologies. |

| Corrosion Protection | Use of samarium compounds as environmentally friendly corrosion inhibitors. | Enhanced durability of materials and reduced environmental impact of corrosion. |

Innovations in Biomedical and Diagnostic Technologies utilizing this compound

The unique luminescent and radioactive properties of samarium make it a promising candidate for the development of innovative biomedical and diagnostic tools. This compound can serve as a precursor for various biocompatible materials with advanced functionalities.

Bioimaging and Sensing: The sharp and distinct emission peaks of Sm³⁺ are advantageous for high-contrast optical imaging.

Luminescent Nanoparticles: Samarium-based metal-organic compound nanoparticles are being synthesized for bio-tissue fluorescence imaging. mdpi.comresearchgate.netdntb.gov.ua These nanoparticles exhibit polychromatic photoluminescence, which can be tuned by varying the excitation wavelength, making them versatile probes for multicolor imaging. mdpi.comresearchgate.net

Samarium-Doped Hydroxyapatite (B223615): As a major component of bone, hydroxyapatite doped with samarium(III) ions is being explored for its potential in bioimaging and as a biomaterial for nerve regeneration. nih.gov The luminescence of the Sm³⁺ ions provides a means to track the material in biological systems. nih.gov

Theranostic Applications: Theranostics is an emerging field that combines therapy and diagnostics in a single platform. The radioisotope samarium-153 (B1220927) (¹⁵³Sm) is particularly well-suited for this approach.

Targeted Radionuclide Therapy: ¹⁵³Sm emits both therapeutic beta particles and diagnostic gamma rays. This dual-decay mechanism allows for simultaneous treatment and imaging of diseases, particularly cancer. sckcen.be Recent research has focused on producing high-molar-activity ¹⁵³Sm to make it suitable for targeted radionuclide therapy. nih.gov

Drug Delivery Systems: Samarium-labeled microspheres are being developed for the transarterial radioembolization of liver tumors. mdpi.com These microspheres deliver a localized dose of radiation to the tumor while allowing for imaging of their distribution. Furthermore, the radioactive isotope Sm-153 has been utilized in the treatment of various cancers. brieflands.com

The table below outlines the innovative biomedical applications of samarium-based materials.

| Technology | Material/Compound | Principle of Operation |

|---|---|---|

| Bioimaging | Samarium-based metal-organic nanoparticles | Polychromatic fluorescence under various excitation wavelengths for multicolor tissue imaging. mdpi.comresearchgate.net |

| Biomaterials | Samarium-doped hydroxyapatite | Luminescence for tracking and potential nerve regeneration activity. nih.gov |

| Theranostics | ¹⁵³Sm-labeled compounds (e.g., ¹⁵³Sm-DOTA-TATE) | Emission of both therapeutic beta particles and diagnostic gamma rays for simultaneous cancer treatment and imaging. sckcen.benih.gov |

| Targeted Drug Delivery | ¹⁵³Sm-labeled microspheres | Localized delivery of radiation for tumor therapy (radioembolization). mdpi.comresearchgate.net |

Q & A

Q. What are the standard methods for synthesizing samarium(III) sulfate octahydrate, and how can purity be verified?

Synthesis typically involves reacting samarium oxide (Sm₂O₃) with sulfuric acid under controlled conditions. The reaction is:

After crystallization, the octahydrate form () is isolated. Purity verification includes gravimetric analysis (e.g., sulfate quantification via barium sulfate precipitation ) and inductively coupled plasma mass spectrometry (ICP-MS) for samarium content. Ensure proper drying to avoid hydrate inconsistencies .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

this compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse affected areas with water and seek medical attention. Safety data sheets emphasize storing the compound in airtight containers at room temperature .

Q. How does the solubility of this compound vary with temperature and solvent composition?

this compound is sparingly soluble in cold water (\sim2.5 g/100 mL at 20°C) but more soluble in hot water. Solubility decreases in ethanol or acidic media due to common ion effects. Systematic studies recommend using deionized water for dissolution and avoiding chloride-containing solvents to prevent ligand competition .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing the coordination environment of this compound?

- X-ray diffraction (XRD): Resolves crystal structure and confirms octahydrate formation.

- UV-Vis spectroscopy: Identifies electronic transitions in the visible range (e.g., ).

- FT-IR: Detects sulfate vibrational modes ( asymmetric stretch at \sim1100 cm⁻¹) and water O-H stretches. Cross-referencing with literature databases (e.g., InChIKey: SICAFVHZPBSARB-UHFFFAOYSA-H ) ensures consistency in spectral assignments .

Q. How does the thermal decomposition of this compound octahydrate proceed, and what intermediates are formed?

Thermogravimetric analysis (TGA) shows three stages:

Q. What contradictions exist in the literature regarding this compound’s catalytic properties, and how can they be resolved?